molecular formula C12H15F3OSi B12552836 Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane CAS No. 188912-47-2

Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane

Cat. No.: B12552836
CAS No.: 188912-47-2
M. Wt: 260.33 g/mol
InChI Key: VKTAFXGSORXGSS-UHFFFAOYSA-N
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Description

Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane is an organosilicon compound featuring a trimethylsilyl group bonded to an ethenyloxy moiety attached to a 4-(trifluoromethyl)phenyl ring. This compound is of interest in organic synthesis, materials science, and pharmaceuticals due to its hybrid aromatic-silicon framework .

Properties

CAS No.

188912-47-2

Molecular Formula

C12H15F3OSi

Molecular Weight

260.33 g/mol

IUPAC Name

trimethyl-[1-[4-(trifluoromethyl)phenyl]ethenoxy]silane

InChI

InChI=1S/C12H15F3OSi/c1-9(16-17(2,3)4)10-5-7-11(8-6-10)12(13,14)15/h5-8H,1H2,2-4H3

InChI Key

VKTAFXGSORXGSS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=C)C1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Nickel-Catalyzed Silylation of Enol Ethers

A stereospecific approach involving nickel complexes enables the synthesis of allylsilanes from enol ethers. This method is particularly effective for constructing the ethenyl-phenyl core structure.

Reaction Mechanism
The pathway involves:

  • Enol Ether Activation : The enol ether undergoes oxidative addition to a nickel catalyst (e.g., Ni(COD)₂).
  • Silylation : Lithium trimethylsilane (LiCH₂SiMe₃) transfers the trimethylsilyl group to the vinyl position.
  • Reductive Elimination : The nickel complex releases the allylsilane product.

Experimental Data

Entry Substrate Catalyst Solvent Temp. (°C) Time (h) Yield (%) Reference
3bb 4-(Trifluoromethyl)phenylvinyl Ni(COD)₂ Toluene 60 2 88
3m Naphthalen-2-ylvinyl Ni(COD)₂ Toluene 60 2 85

Key Findings

  • Stereoselectivity : The nickel-catalyzed method preserves the (Z)-configuration of the enol ether, crucial for maintaining geometric isomerism.
  • Solvent Sensitivity : Toluene enhances reaction efficiency compared to polar solvents like DMF.
  • Catalyst Loading : 5 mol% Ni(COD)₂ suffices for optimal yields, with higher loadings causing side reactions.

Silylation with Trimethylsilyl Chloride (TMSCl)

A conventional approach employs TMSCl for direct silylation of phenolic or alcohol precursors. This method is widely used for small-scale syntheses.

General Procedure

  • Base Activation : Triethylamine (Et₃N) deprotonates the alcohol or phenol.
  • Silylation : TMSCl reacts with the activated species to form the silyl ether.
  • Workup : Aqueous NaHCO₃ quenching followed by extraction (hexanes/AcOEt).

Chemical Reactions Analysis

Types of Reactions

Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane involves the interaction of the trifluoromethyl group with various molecular targets. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound. The vinyl group can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The trimethylsilyl group can be easily removed or replaced, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Trimethyl[[4-(Trifluoromethyl)phenyl]ethynyl]silane

Molecular Formula: C₁₂H₁₃F₃Si Molecular Weight: 242.32 g/mol Structure: Replaces the ethenyloxy group with an ethynyl (-C≡C-) linkage. Synthesis: Prepared via Pd-catalyzed Sonogashira coupling of 1-iodo-4-(trifluoromethyl)benzene with trimethylsilyl acetylene, yielding 66% product . Key Differences:

  • The ethynyl group enhances rigidity and π-conjugation, making it suitable for optoelectronic materials.
  • Higher thermal stability compared to the ethenyloxy analogue due to sp-hybridized carbon .

Trimethyl(2-Phenylethoxy)silane

Molecular Formula : C₁₁H₁₈OSi
Molecular Weight : 194.35 g/mol
Structure : A simpler analogue with a phenethyloxy (-CH₂CH₂O-) chain instead of the trifluoromethylphenyl-ethenyloxy system.
Key Differences :

  • Lacks electron-withdrawing -CF₃, resulting in lower electrophilicity.
  • Reduced steric hindrance and higher hydrolytic stability due to the absence of the ethenyl group .

Trimethyl{[4-(Phenylethynyl)phenyl]ethynyl}silane

Molecular Formula : C₁₉H₁₈Si
Molecular Weight : 274.44 g/mol
Structure : Contains dual ethynyl groups on the aromatic ring.
Key Differences :

  • Extended conjugation enables applications in conductive polymers.
  • Higher molecular weight (274 vs. 242 g/mol) reduces volatility .

Triethoxy(4-(Trifluoromethyl)phenyl)silane

Molecular Formula : C₁₃H₁₉F₃O₃Si
Molecular Weight : 308.37 g/mol
Structure : Triethoxy silane (-Si(OCH₂CH₃)₃) replaces trimethylsilyl.
Key Differences :

  • Ethoxy groups increase hydrolysis susceptibility, useful in sol-gel processes.
  • Bulkier substituents hinder steric access in coupling reactions .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Yield Applications
Target Compound C₁₂H₁₃F₃OSi 252.31 -CF₃, ethenyloxy, trimethylsilyl Not reported Pharmaceuticals, cross-coupling
Trimethyl[[4-(CF₃)phenyl]ethynyl]silane C₁₂H₁₃F₃Si 242.32 -CF₃, ethynyl 66% Optoelectronics, catalysts
Trimethyl(2-phenylethoxy)silane C₁₁H₁₈OSi 194.35 Phenethyloxy Not reported Lubricants, protective coatings
Triethoxy(4-(CF₃)phenyl)silane C₁₃H₁₉F₃O₃Si 308.37 -CF₃, triethoxy Not reported Surface modifiers, nanomaterials

Key Research Findings

  • Electronic Effects: The -CF₃ group in the target compound enhances electrophilicity, facilitating nucleophilic attacks at the ethenyloxy group compared to non-fluorinated analogues .
  • Synthetic Accessibility: Palladium-catalyzed coupling reactions (e.g., Sonogashira) are common for ethynyl derivatives but require optimization for ethenyloxy systems due to steric constraints .
  • Stability : Trimethylsilyl groups improve thermal stability, while ethoxy variants prioritize hydrolytic reactivity .

Biological Activity

Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane is a silane compound notable for its unique trifluoromethyl group, which significantly influences its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential applications in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

  • Molecular Formula : C12H12F3O2Si
  • Molecular Weight : Approximately 260.33 g/mol
  • Key Functional Groups : Trifluoromethyl group, ethenyl linkage, and silane framework.

The trifluoromethyl group imparts unique electronic properties, enhancing the lipophilicity and metabolic stability of compounds modified with this silane. This modification is crucial for improving pharmacokinetic profiles in drug development.

The biological activity of this compound primarily arises from the following mechanisms:

  • Nucleophilic Substitution : The trifluoromethyl group can engage in nucleophilic substitution reactions, facilitating the introduction of the trifluoromethyl moiety into various substrates.
  • Carbon-Fluorine Bond Formation : The compound serves as a reagent for forming stable carbon-fluorine bonds, which are vital in pharmaceutical synthesis.
  • Enzyme Interaction : Compounds derived from this silane have shown interactions with various biological targets, including enzymes and receptors, leading to altered biological responses.

Pharmacological Applications

Research indicates that this compound-modified compounds exhibit enhanced biological activities such as:

  • Anticancer Activity : Studies have demonstrated that trifluoromethylated compounds can inhibit tumor growth by interfering with cell signaling pathways.
  • Antimicrobial Properties : The presence of the trifluoromethyl group has been linked to increased potency against various bacterial strains.
  • Metabolic Stability : Modifications using this silane improve the metabolic stability of bioactive molecules, making them more effective as therapeutic agents.

Case Studies

  • Trifluoromethylated Anticancer Agents :
    • A study investigated the synthesis of trifluoromethylated derivatives of known anticancer drugs. The results showed that these derivatives exhibited improved efficacy in inhibiting cancer cell proliferation compared to their non-trifluoromethylated counterparts.
  • Antimicrobial Activity Assessment :
    • Research focused on the antimicrobial properties of several compounds synthesized using this compound. The findings indicated significant activity against Gram-positive and Gram-negative bacteria, highlighting its potential in developing new antibiotics.

Comparative Analysis

Compound NameStructureUnique Features
Trimethylsilyl trifluoromethanesulfonateStructureUsed for introducing trifluoromethyl groups; lacks phenyl and ethenyl linkages
Trichloro(phenyl)silaneStructureContains chlorine instead of fluorine; used for different chemical applications
This compoundStructureUnique combination of trifluoromethyl with ethenyl linkage; enhances reactivity

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